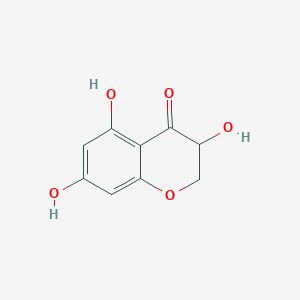
3,5,7-Trihydroxychroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-Trihydroxychroman-4-one is a flavonoid compound known for its significant biological activities. It belongs to the class of oxygen-containing heterocycles and is structurally characterized by a chroman-4-one core with three hydroxyl groups at positions 3, 5, and 7. This compound is found in various natural sources and has been studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trihydroxychroman-4-one typically involves the Pechmann condensation reaction. This method includes the reaction of substituted phenols with cinnamic acid in the presence of polyphosphoric acid, followed by heating in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the above-mentioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 3,5,7-Trihydroxychroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
3,5,7-Trihydroxychroman-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various bioactive compounds.
Biology: The compound is studied for its antioxidant properties and its role in cellular protection.
Industry: It is used in the development of pharmaceuticals, cosmetics, and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 3,5,7-Trihydroxychroman-4-one involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes such as tyrosinase, which is involved in melanin production.
Signal Transduction: Modulating signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Kaempferol: Another flavonoid with similar hydroxylation patterns but different biological activities.
Quercetin: A well-known flavonoid with potent antioxidant and anti-inflammatory properties.
Taxifolin: A dihydroflavonol with significant pharmacological activities.
Uniqueness: 3,5,7-Trihydroxychroman-4-one is unique due to its specific hydroxylation pattern and its ability to interact with multiple molecular targets, making it a versatile compound in various scientific and industrial applications .
Propiedades
Número CAS |
139503-88-1 |
|---|---|
Fórmula molecular |
C9H8O5 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H8O5/c10-4-1-5(11)8-7(2-4)14-3-6(12)9(8)13/h1-2,6,10-12H,3H2 |
Clave InChI |
BILGYFCIODXDLL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B11900664.png)

![4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B11900687.png)
![2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11900694.png)

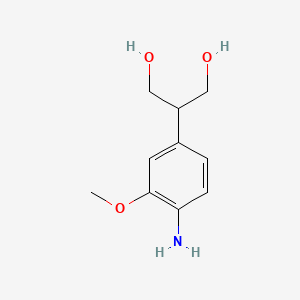

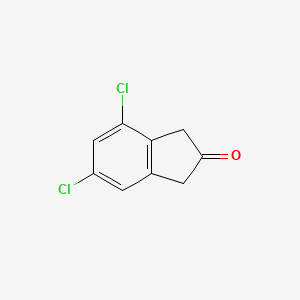
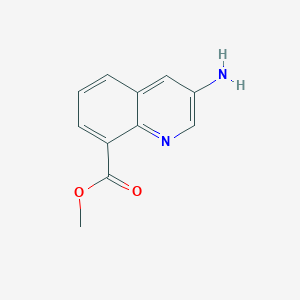

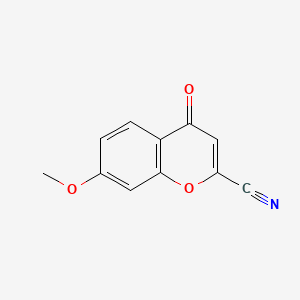
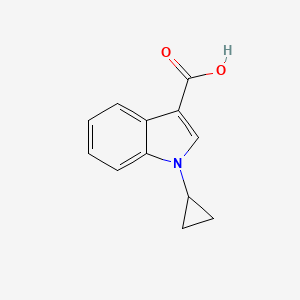
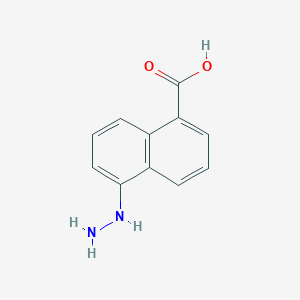
![7-Methoxyimidazo[1,2-a]quinoxaline](/img/structure/B11900737.png)
